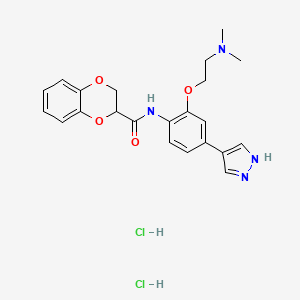

SR-3677 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVXEKRUDMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-3677 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3][4] This technical guide provides an in-depth exploration of the compound's mechanism of action, detailing its molecular interactions, downstream signaling effects, and its role in critical cellular processes such as cytoskeletal dynamics and mitophagy.[1][5] This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Core Mechanism of Action: Selective ROCK-II Inhibition

SR-3677 functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, demonstrating a significantly higher affinity for ROCK-II.[1][2] The primary mechanism involves the competitive inhibition of the ATP-binding site within the kinase domain of ROCK-II, thereby preventing the phosphorylation of its downstream substrates.[1] This selectivity is largely attributed to the hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[1][3]

Quantitative Inhibition Data

The inhibitory potency of SR-3677 against ROCK-I and ROCK-II, as well as other kinases, has been quantified through various enzyme-based and cell-based assays.

| Target | IC50 (nM) | Assay Type |

| ROCK-II | 3 | Enzyme-based |

| ROCK-I | 56 | Enzyme-based |

| ppMLC | ~3 | Cell-based |

| PKA | 3,968 | Not Specified |

| MRCK | 1,190 | Not Specified |

| Akt1 | 7,491 | Not Specified |

Table 1: Summary of SR-3677 inhibitory concentrations against various kinases. Data sourced from multiple studies.[1][4][6]

Furthermore, screening against a panel of 353 kinases revealed an off-target hit rate of only 1.4%, and it inhibited only 3 out of 70 non-kinase enzymes and receptors, highlighting its high selectivity.[3][4]

Downstream Signaling Pathways

The Rho/ROCK signaling pathway is a central regulator of numerous cellular functions.[5] By inhibiting ROCK-II, SR-3677 instigates significant downstream effects, primarily impacting the actin cytoskeleton and promoting mitophagy.[1]

Modulation of the Cytoskeleton

Activated by the small GTPase RhoA, ROCK kinases phosphorylate key substrates that regulate cytoskeletal dynamics.[5] SR-3677's inhibition of ROCK-II disrupts these processes.

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin ATPase activity and promotes actin-myosin contractility, leading to the formation of stress fibers.[5] SR-3677 prevents this phosphorylation.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which in turn inhibits myosin light chain phosphatase (MLCP). This inhibition maintains MLC in a phosphorylated state.[5] SR-3677's action allows for MLCP to remain active, leading to dephosphorylation of MLC.

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases, which then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[5] SR-3677 prevents this cascade, leading to increased actin filament turnover.

Enhancement of Mitophagy

Recent studies have demonstrated that SR-3677 enhances Parkin-mediated mitophagy, the process of clearing damaged mitochondria.[7] Inhibition of ROCK2 by SR-3677 has been shown to increase the recruitment of Parkin to depolarized mitochondria.[7][8] This suggests a novel role for ROCK-II in the regulation of mitochondrial quality control.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.[1][3]

-

Reaction Setup : In a microplate, a 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is prepared.[1][3]

-

Compound Addition : 20 nL of SR-3677 at various concentrations is dispensed into the wells.[1][3]

-

Reaction Initiation : The reaction is initiated by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[1][3]

-

Incubation : The reaction is incubated for 4 hours at room temperature.[1][3]

-

Reaction Termination and Detection : The reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[3]

Parkin Recruitment Assay (Immunofluorescence)

This protocol assesses the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria in a cellular context.[1][8]

-

Cell Culture : Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[8]

-

Pre-treatment : Cells are pre-treated with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2 hours.[1][8]

-

Induction of Mitochondrial Damage : Mitochondrial damage is induced by adding a mitochondrial uncoupler like CCCP (10 µM) for 1 hour.[1][8]

-

Immunostaining : Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and immunostained for mitochondrial markers (e.g., TOM20).[1][8]

-

Imaging and Analysis : Cells are imaged using a fluorescence microscope to visualize and quantify the co-localization of YFP-Parkin with the mitochondrial marker.[8]

Conclusion

SR-3677 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of ROCK-II in cellular physiology and pathology.[1] Its ability to modulate cytoskeletal dynamics and enhance mitophagy opens promising avenues for its potential therapeutic application in diseases characterized by mitochondrial dysfunction.[1][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for scientists aiming to leverage SR-3677 in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR3677 - Nordic Biosite [nordicbiosite.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

SR-3677 dihydrochloride as a selective ROCK-II inhibitor.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The dysregulation of this pathway has been implicated in a variety of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1][2] SR-3677 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of ROCK-II, one of the two isoforms of ROCK, offering a valuable tool for dissecting the specific roles of ROCK-II in health and disease. This technical guide provides a comprehensive overview of SR-3677, including its pharmacological data, the underlying signaling pathway, and detailed experimental protocols.

Pharmacological and Chemical Properties of SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor that acts as an ATP-competitive inhibitor of ROCK kinases.[3] Its chemical name is N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride.[4]

| Property | Value | Reference(s) |

| Chemical Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | [4] |

| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | |

| Molecular Weight | 481.37 g/mol | |

| CAS Number | 1781628-88-3 | |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Storage | Desiccate at room temperature |

In Vitro Inhibitory Activity of SR-3677

SR-3677 demonstrates high potency and selectivity for ROCK-II over ROCK-I.

| Target | IC₅₀ (nM) | Reference(s) |

| ROCK-II | 3 | [4][5] |

| ROCK-I | 56 | [4][5] |

A screening against a panel of 353 kinases at a concentration of 3 µM showed that SR-3677 inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%, indicating a high degree of selectivity.[3]

The ROCK-II Signaling Pathway

The Rho/ROCK signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The pathway is initiated by the activation of the small GTPase RhoA.[1] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition regulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Upon activation, GTP-bound RhoA interacts with and activates its downstream effectors, ROCK1 and ROCK2.[1]

Activated ROCK-II phosphorylates a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[1] Key downstream effectors include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting the assembly of actin-myosin filaments and leading to increased cell contractility and stress fiber formation.[1]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP).[1] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1]

-

LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This results in the stabilization and accumulation of actin filaments.[1]

Experimental Protocols

In Vitro Kinase Assay for ROCK-II Inhibition

This protocol is adapted from a described method for determining the IC₅₀ of SR-3677.[6]

Materials:

-

Recombinant human ROCK-II enzyme

-

STK2 kinase substrate (e.g., from Cisbio)

-

ATP

-

This compound

-

STK-buffer

-

Detection reagents (e.g., antibody and Sa-XL in detection buffer)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of SR-3677 in DMSO.

-

In a 384-well plate, add 20 nL of the test compound (SR-3677) dilutions.

-

Prepare a mixture of 1 µM STK2 substrate and 20 µM ATP in STK-buffer. Add 5 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 0.5 nM ROCK-II in STK-buffer to each well.

-

Incubate the plate at room temperature for 4 hours.

-

Stop the reaction by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.

-

Read the plate on a suitable plate reader to measure kinase activity.

-

Calculate the percent inhibition for each concentration of SR-3677 and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of MLC Phosphorylation

This protocol provides a general workflow for assessing the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK-II.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MLC and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

For total MLC, the membrane can be stripped and re-probed with an antibody against total MLC.

-

Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.

Applications and Future Directions

SR-3677's high selectivity for ROCK-II makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of this kinase isoform. It has been utilized in studies investigating neuroprotection through the enhancement of mitophagy and in ex vivo models of glaucoma, where it was shown to increase aqueous humor outflow.[3][7] Further research with SR-3677 and other selective ROCK-II inhibitors will be crucial in validating ROCK-II as a therapeutic target for a range of diseases and in the development of next-generation therapeutics with improved efficacy and safety profiles. development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. SR 3677 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

SR-3677 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater affinity for ROCK-II over ROCK-I. This technical guide provides an in-depth overview of the chemical and biological properties of SR-3677 dihydrochloride, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where ROCK signaling plays a critical role.

Chemical and Physical Properties

This compound is the salt form of the parent compound SR-3677, enhancing its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized in the tables below.

General Information

| Property | Value | Reference |

| IUPAC Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | |

| Synonyms | This compound, Compound 5 | [1][2] |

| CAS Number | 1781628-88-3 | |

| Molecular Formula | C₂₂H₂₄N₄O₄ · 2HCl | |

| Molecular Weight | 481.37 g/mol | |

| Purity | ≥98% | |

| Appearance | White to light brown powder/crystalline solid | [3] |

| Storage | Desiccate at room temperature |

Physicochemical Data

| Property | Value | Method | Reference |

| pKa | 11.90 ± 0.70 | Predicted | [3] |

| LogP | 3.44510 | Predicted | [4] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble to 100 mM | |

| DMSO | Soluble to 100 mM | |

| DMF | 30 mg/mL | [5] |

| Ethanol | 5 mg/mL | [5] |

Biological Activity

SR-3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs).[5] It exhibits high selectivity for ROCK-II over ROCK-I.[5]

In Vitro Potency

| Target | IC₅₀ (nM) | Reference |

| ROCK-I | 56 | [1][2] |

| ROCK-II | 3 | [1][2] |

Mechanism of Action and Signaling Pathway

SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. By inhibiting ROCK, SR-3677 modulates the phosphorylation of downstream substrates, leading to changes in cellular function.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK-I and ROCK-II.

Materials:

-

ROCK-I and ROCK-II enzymes

-

Kinase substrate (e.g., long S6K substrate peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume (e.g., 5 µL) of the kinase/substrate mixture to each well of a 384-well plate.

-

Dispense a nanoliter volume (e.g., 20 nL) of the serially diluted SR-3677 or DMSO (vehicle control) into the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.

Stock Solution Preparation

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Procedure for a 10 mM Stock Solution:

-

Weigh the required amount of this compound (Molecular Weight: 481.37 g/mol ). For 1 mL of a 10 mM stock solution, 4.81 mg is needed.

-

Add the appropriate volume of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stability and Storage

This compound should be stored desiccated at room temperature. For long-term storage, it is advisable to store the compound at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C.

A formal stability-indicating assay for this compound has not been detailed in the public literature. However, a general approach to developing such a method would involve forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) followed by the development of a stability-indicating HPLC method to separate the parent compound from any degradation products.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of related N-(2,3-dihydro-1,4-benzodioxin-6-yl) amides has been described in the literature, which could serve as a basis for a potential synthetic route. A general synthetic approach would likely involve the coupling of a substituted 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with a substituted aniline (B41778) derivative.

Disclaimer

This compound is intended for research use only and is not for human or veterinary use. The information provided in this document is for informational purposes and should be used by qualified professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide CAS#: 1072959-67-1 [chemicalbook.com]

- 4. N-[2-[2-(dimethylamino)ethoxy]-4-(1h-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. caymanchem.com [caymanchem.com]

SR-3677 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's physicochemical properties, its mechanism of action within the ROCK signaling pathway, and detailed protocols for key experimental assays.

Compound Profile: SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor with high affinity and selectivity for ROCK2 over ROCK1.[1][2][3][4][5] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | [4] |

| Molecular Weight | 481.37 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Water (to 100 mM) and DMSO (to 100 mM) | [4] |

Mechanism of Action and Signaling Pathway

SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of cellular events. SR-3677, by selectively inhibiting ROCK2, modulates these downstream effects.

Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. It exhibits significant selectivity for ROCK2 over ROCK1.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ROCK2 | ~3 | Enzyme-based | [1][2][3] |

| ROCK1 | 56 | Enzyme-based | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of SR-3677.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK1 and ROCK2.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a specific peptide substrate (e.g., 1 µM STK2 substrate) and ATP (e.g., 4 µM for ROCK1; 20 µM for ROCK2) in a suitable kinase buffer.

-

Add the reaction mixture to the wells of a microplate.

-

-

Compound Addition:

-

Dispense serial dilutions of SR-3677 into the wells.

-

-

Reaction Initiation:

-

Start the reaction by adding recombinant ROCK1 (e.g., 2.5 nM) or ROCK2 (e.g., 0.5 nM) enzyme to the wells.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol is used to assess the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., smooth muscle cells, endothelial cells) to a suitable confluency.

-

Treat the cells with various concentrations of SR-3677 for a specified duration. Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated MLC (p-MLC) and total MLC.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the p-MLC signal to the total MLC signal.

-

Ex Vivo Aqueous Humor Outflow Facility Assay

This assay evaluates the effect of SR-3677 on the outflow of aqueous humor in an ex vivo model, which is relevant for glaucoma research.

Methodology:

-

Eye Preparation:

-

Obtain fresh porcine eyes and prepare them for perfusion.

-

-

Cannulation and Perfusion:

-

Cannulate the anterior chamber of the eye with two needles.

-

Perfuse the anterior chamber with a perfusion solution at a constant flow rate (e.g., 4.5 µL/min) until a stable baseline intraocular pressure (IOP) is achieved.

-

-

Compound Administration:

-

Switch to a perfusion solution containing SR-3677 at the desired concentration.

-

-

Data Acquisition:

-

Continuously measure the IOP throughout the experiment.

-

-

Data Analysis:

-

Calculate the outflow facility (C) using the formula: C = Flow Rate / (IOP - Episcleral Venous Pressure). The change in outflow facility in the presence of SR-3677 is then determined.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the ROCK2 signaling pathway. Its high potency and selectivity make it a superior choice for in vitro and in vivo studies aimed at understanding and potentially treating a range of disorders where ROCK2 is implicated, including glaucoma, cardiovascular diseases, and neurological conditions. The experimental protocols provided in this guide offer a foundation for the robust evaluation of SR-3677 and other ROCK inhibitors.

References

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's chemical identity, mechanism of action, and key quantitative data. Furthermore, it offers comprehensive experimental protocols for researchers investigating the therapeutic potential of ROCK inhibition.

Core Compound Identification

SR-3677 is a small molecule inhibitor with high affinity for ROCK, particularly the ROCK-II isoform. For accurate identification and sourcing, it is crucial to distinguish between the parent compound and its dihydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| SR-3677 | 1072959-67-1 | C₂₂H₂₄N₄O₄ | 408.45 |

| SR-3677 Dihydrochloride | 1781628-88-3 [1][2][3][4] | C₂₂H₂₄N₄O₄ · 2HCl | 481.37 |

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

SR-3677 exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[5] The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cytoskeletal tension.

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin, promoting actin-myosin contractility and the formation of stress fibers.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition results in a sustained contractile state by preventing the dephosphorylation of MLC.

-

LIM kinases (LIMK): Activation of LIMK through ROCK-mediated phosphorylation leads to the inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.

By inhibiting ROCK, SR-3677 disrupts these downstream events, leading to smooth muscle relaxation and disassembly of stress fibers.

Signaling Pathway Diagram

Quantitative Data: Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for the ROCK-II isoform over the ROCK-I isoform.

| Target | IC₅₀ (nM) | Assay Type |

| ROCK-II | 3[3][4][6] | Enzyme-based |

| ROCK-I | 56[3][4][6] | Enzyme-based |

Experimental Protocols

In-vitro ROCK-II Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of SR-3677 on ROCK-II in a biochemical assay format.

This protocol is adapted from a generic ADP-Glo™ Kinase Assay.[7]

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer. Include a vehicle control (DMSO).

-

Dilute recombinant ROCK-II enzyme to the desired concentration in Kinase Buffer.

-

Prepare a substrate/ATP mix in Kinase Buffer (e.g., S6Ktide substrate and ATP).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the diluted SR-3677 or vehicle control to the appropriate wells.

-

Add 2 µL of the diluted ROCK-II enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.

-

Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol describes how to assess the effect of SR-3677 on the phosphorylation of MLC in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., vascular smooth muscle cells) and grow to the desired confluency.

-

Treat the cells with various concentrations of SR-3677 or vehicle control for a specified time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., GAPDH).

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-MLC to total MLC for each treatment condition.

-

Immunofluorescence Staining for Parkin Recruitment

SR-3677 has been shown to enhance the recruitment of the E3 ubiquitin ligase Parkin to damaged mitochondria, a key step in mitophagy. This protocol allows for the visualization of this process.

-

Cell Culture and Treatment:

-

Plate cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.

-

Pre-treat the cells with the desired concentration of SR-3677 or vehicle control.

-

Induce mitochondrial damage by adding a mitochondrial uncoupler (e.g., CCCP).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

-

Staining:

-

Block non-specific binding with a suitable blocking buffer.

-

(Optional) Incubate with a primary antibody against a mitochondrial marker.

-

Wash and incubate with a fluorescently labeled secondary antibody (if a primary antibody was used).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the colocalization of YFP-Parkin with the mitochondrial marker to assess the extent of Parkin recruitment.

-

Ex Vivo Aqueous Humor Outflow Assay

This generalized protocol describes a method to measure the effect of ROCK inhibitors like SR-3677 on aqueous humor outflow in an ex vivo setting, often using porcine or human donor eyes.

-

Eye Preparation:

-

Obtain fresh enucleated eyes and prepare the anterior segment by removing the posterior portion of the eye.

-

Mount the anterior segment in a perfusion chamber.

-

-

Perfusion:

-

Perfuse the anterior segment with a suitable perfusion medium (e.g., DMEM) at a constant pressure.

-

Allow the outflow rate to stabilize to establish a baseline.

-

-

Treatment:

-

Switch to a perfusion medium containing SR-3677 at the desired concentration.

-

Continue to perfuse at a constant pressure and monitor the outflow rate.

-

-

Data Collection and Analysis:

-

Record the outflow rate continuously.

-

Calculate the change in outflow facility (the inverse of outflow resistance) in response to SR-3677 treatment. An increase in outflow facility indicates a reduction in outflow resistance.

-

References

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Dysregulation of the Rho/ROCK signaling pathway is implicated in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of SR-3677 dihydrochloride, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

SR-3677 exhibits significant selectivity for ROCK2 over ROCK1 and a low off-target hit rate against a broad panel of kinases.[2][3]

| Parameter | Value | Reference |

| IC50 (ROCK2) | 3 nM | [2][3][5] |

| IC50 (ROCK1) | 56 nM | [5][6] |

| Kinase Selectivity | 1.4% off-target hit rate against 353 kinases | [2][3] |

| Other Enzymes | Inhibited only 3 out of 70 non-kinase enzymes and receptors | [2][3] |

Discovery and Synthesis

The discovery of SR-3677 was the result of a focused drug discovery effort aimed at identifying selective ROCK2 inhibitors. The process involved screening of a chemical library, followed by structure-activity relationship (SAR) optimization of initial hits to yield potent and selective compounds. SR-3677 (referred to as compound 5 in the initial discovery publication) emerged as a lead candidate from these efforts.[5]

Synthesis Pathway

The synthesis of SR-3677 involves a multi-step process culminating in the formation of the final amide bond. A key step is the coupling of a substituted aniline (B41778) with a benzodioxane carboxylic acid derivative. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme is outlined in the discovery publication by Feng et al. (2008).

Mechanism of Action

SR-3677 exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK2. This prevents the phosphorylation of downstream ROCK substrates, thereby modulating the Rho/ROCK signaling pathway.

Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a critical regulator of cellular functions such as cytoskeletal dynamics, cell adhesion, and migration.[4] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[4] Activated ROCK phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased cell contractility.[4]

Caption: The Rho/ROCK signaling pathway and the point of inhibition by SR-3677.

Experimental Protocols

The following are representative protocols for the evaluation of SR-3677's biological activity.

In Vitro Kinase Assay

This assay determines the inhibitory activity of SR-3677 against ROCK1 and ROCK2.

-

Assay Setup : The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Reaction Mixture : A mixture of STK2 substrate and ATP is added to the wells of a microplate.[2]

-

Compound Addition : Test compounds, such as SR-3677, are dispensed into the wells.[2]

-

Enzyme Addition : The reaction is initiated by the addition of either ROCK1 or ROCK2 enzyme.[2]

-

Incubation : The reaction is incubated at room temperature.[2]

-

Detection : The reaction is stopped, and a detection mixture containing a specific antibody and a fluorescent probe is added. The signal is then read on a compatible plate reader.[2]

Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

This assay measures the ability of SR-3677 to inhibit ROCK activity in a cellular context.

-

Cell Culture : A suitable cell line, such as A7r5 smooth muscle cells, is cultured to sub-confluence.

-

Compound Treatment : Cells are treated with varying concentrations of SR-3677 for a specified period.

-

Cell Lysis : Cells are washed and lysed to extract proteins.

-

Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated MLC and total MLC.

-

Analysis : The ratio of phosphorylated MLC to total MLC is quantified to determine the inhibitory effect of SR-3677.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel ROCK inhibitor like SR-3677 typically follows a structured workflow.

Caption: A logical workflow for the discovery and evaluation of a ROCK inhibitor like SR-3677.

Applications in Research

SR-3677 has been utilized as a research tool in various studies, including:

-

Mitophagy and Neuroprotection : SR-3677 has been shown to enhance the Parkin-mediated mitophagy pathway, which is involved in the clearance of damaged mitochondria. This suggests a potential therapeutic application in neurodegenerative diseases like Parkinson's disease.

-

Cancer Research : The Rho/ROCK pathway is implicated in cancer cell migration and metastasis. SR-3677 is used to probe the role of ROCK2 in these processes.

-

Synthetic Lethality : Studies have explored the use of ROCK inhibitors, including SR-3677, to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as BRCA2 deficiency.[7]

Handling and Storage

-

Solubility : this compound is soluble in water and DMSO.[6]

-

Storage : For long-term storage, it is recommended to store the compound in powder form at -20°C. Stock solutions should be stored at -80°C.[3]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ROCK2. Its high potency and selectivity make it a superior probe compared to less selective ROCK inhibitors. Further research into its pharmacokinetic properties and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.

References

- 1. SR-3677 | 1072959-67-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel ROCK2 inhibitor with anti-migration effects via docking and high-content drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

SR-3677 Dihydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it a significant target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the biological activity of SR-3677, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The biological effects of SR-3677 are mediated through its inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2]

The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) in turn activates its primary downstream effectors, ROCK1 and ROCK2.[2] ROCKs are serine/threonine kinases that phosphorylate numerous substrates, leading to a cascade of cellular events.[2][4] Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly and leading to increased cell contractility and stress fiber formation.[2]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[2]

-

LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, resulting in the stabilization and accumulation of actin filaments.[2]

-

Ezrin-Radixin-Moesin (ERM) family proteins: ROCK phosphorylation of ERM proteins is involved in cell adhesion and migration.[2]

By inhibiting ROCK, SR-3677 effectively attenuates these downstream signaling events, leading to its observed biological activities.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

Quantitative Data

In Vitro Potency and Selectivity

SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for ROCK-II over ROCK-I.

| Target | IC50 (nM) | Source |

| ROCK-I | 56 | [1] |

| ROCK-II | 3 | [1] |

Effective Concentrations in Cellular and In Vivo Models

Published studies have demonstrated the biological activity of SR-3677 across various experimental models.

| Cell Line / Organism | Concentration | Observed Effect | Reference |

| SH-SY5Y | 4 µM | No adverse effect on cell viability | [5] |

| SH-SY5Y | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [5] |

| HeLa Cells | 0.5 µM | Enhanced mitophagy and increased HK2 abundance at mitochondria | [6] |

| Drosophila melanogaster | 1 mM (in feed) | Improved survival and locomotor ability in a Parkinson's model | [5] |

| Murine Model | Not Specified | Hepatoprotective in liver ischemia/reperfusion injury | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of SR-3677 against ROCK kinases.

1. Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Substrate (e.g., Long S6K peptide)

-

ATP (at Km for each enzyme)

-

SR-3677 dihydrochloride (serial dilutions)

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of SR-3677 in the kinase buffer.

-

Add the kinase, substrate, and SR-3677 (or vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Downstream ROCK Signaling

This protocol is for assessing the effect of SR-3677 on the phosphorylation of ROCK substrates in cultured cells.

1. Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-MYPT1, total MYPT1, phospho-MLC, total MLC, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

2. Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of SR-3677 or vehicle for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol measures the effect of SR-3677 on the migratory and invasive potential of cancer cells.

1. Materials:

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

For invasion assays, inserts coated with Matrigel

-

Cancer cell line of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet staining solution

2. Procedure:

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of SR-3677 or vehicle.

-

Add the cell suspension to the upper chamber of the Boyden chamber inserts.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate for a time sufficient for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Caption: General workflow for characterizing the biological activity of SR-3677.

Therapeutic Potential

The potent and selective inhibition of ROCK by SR-3677 suggests its therapeutic potential in a range of diseases.

-

Cancer: The Rho/ROCK pathway is frequently overactivated in various cancers, promoting tumor cell invasion and metastasis.[3] Inhibition of ROCK has been shown to decrease cancer cell invasion and motility.[3] Specifically, ROCK2 overexpression has been reported in several cancers, and its silencing reduces metastasis.[4]

-

Neurodegenerative Diseases: SR-3677 has been shown to enhance the neuroprotective Parkin-mediated mitophagy pathway, which is responsible for clearing damaged mitochondria.[6] This mechanism is particularly relevant for diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[6]

-

Ischemia/Reperfusion Injury: SR-3677 has demonstrated hepatoprotective effects in a murine model of liver ischemia/reperfusion injury, suggesting its potential in mitigating tissue damage in similar conditions.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. Its high potency and selectivity for ROCK, particularly ROCK-II, make it a promising candidate for further preclinical and clinical investigation across multiple therapeutic areas. This guide provides a foundational understanding of its biological activity and offers practical protocols for its use in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SR3677 IS HEPATOPROTECTIVE IN MURINE LIVER ISCHEMIA/REPERFUSION INJURY: POTENTIAL ROLE OF BNIP3L/NIX (BCL2/ADENOVIRUS E1B 19 KDA PROTEIN-INTERACTING PROTEIN 3-LIKE) - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-3677 Dihydrochloride: A Deep Dive into its Role in Rho-Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into its mechanism of action, its specific role in the Rho-kinase signaling pathway, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for professionals working to understand and therapeutically target the Rho/ROCK pathway, which is implicated in a multitude of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]

The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Dynamics

The Rho/ROCK signaling pathway is a critical intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The central components of this pathway are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.[1][2]

Activation and Regulation:

The pathway is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is regulated by:

-

Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[1][3]

-

GTPase-activating proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.[1][3]

-

Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol, preventing its activation.[1]

Upon activation, GTP-bound RhoA interacts with and activates the serine/threonine kinases ROCK1 and ROCK2.[1]

Downstream Effectors:

Activated ROCKs phosphorylate a variety of substrates, leading to a cascade of events that regulate the actin cytoskeleton and other cellular processes.[1][4] Key downstream effectors include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly, leading to increased cell contractility and stress fiber formation.[1][4]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP).[1][5] This prevents the dephosphorylation of MLC, sustaining a contractile state.[1]

-

LIM kinases (LIMK1 and LIMK2): ROCKs phosphorylate and activate LIM kinases.[1] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[1]

Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.

SR-3677 Dihydrochloride: A Potent and Selective ROCK-II Inhibitor

SR-3677 is a small molecule inhibitor of ROCK with a significantly higher affinity for ROCK-II over ROCK-I.[6] Its primary mode of action is the competitive inhibition of the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. This selectivity is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[6][7]

Quantitative Inhibition Data

| Target | IC50 (nM) | Assay Type |

| ROCK-II | ~3 | Enzyme-based[6][7][8][9] |

| ROCK-I | 56 | Enzyme-based[6][10][7][9] |

| ppMLC | ~3 | Cell-based[8] |

| PKA | 3,968 | Not specified[8] |

| MRCK | 1,190 | Not specified[8] |

| Akt1 | 7,491 | Not specified[8] |

SR-3677 demonstrates high selectivity, with an off-target hit rate of only 1.4% against 353 kinases.[9]

Cellular Effects

By inhibiting ROCK-II, SR-3677 effectively disrupts the downstream signaling cascade, leading to a reduction in actin-myosin contractility and destabilization of actin filaments.[6] Notably, SR-3677 has been shown to enhance Parkin-mediated mitophagy, the process of removing damaged mitochondria.[11] In cell-based assays, a concentration of 0.5 µM SR-3677 was found to be the optimal concentration for achieving the maximal effect of increased Parkin recruitment to damaged mitochondria.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.

Methodology:

-

Kinase System: Assays are performed using a commercially available STK2 kinase system.[6]

-

Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.[6]

-

Compound Addition: 20 nL of SR-3677 at various concentrations is dispensed into the wells.[6][7]

-

Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[6][7]

-

Reaction Termination and Detection: After 4 hours at room temperature, the reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[7]

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To assess the effect of SR-3677 on the phosphorylation of a key downstream target of ROCK.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time (e.g., 1-24 hours).[12]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.[12]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

-

Transfer proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against p-MLC overnight at 4°C.[12]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[12]

-

Parkin Recruitment Assay (Immunofluorescence)

Objective: To visualize the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.

Methodology:

-

Cell Culture: Seed differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[13]

-

Treatment: Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle for 2-17 hours.[13]

-

Induce Mitochondrial Damage: Add a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[13]

-

Immunostaining:

-

Imaging: Visualize the cells using a fluorescence microscope to observe the co-localization of Parkin with mitochondria.

Caption: Experimental workflow for the Parkin recruitment assay.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of ROCK-II in cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition.[6] The established link between SR-3677 and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature.[6] The provided data and protocols serve as a foundational guide for researchers aiming to utilize SR-3677 in their studies.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. SR3677 - Nordic Biosite [nordicbiosite.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

SR-3677 Dihydrochloride: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3677 is a potent, selective, and ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its high affinity for ROCK2 over ROCK1, coupled with a favorable selectivity profile against a broad range of other kinases, establishes SR-3677 as a precise molecular probe for investigating the nuanced roles of ROCK2 in cellular physiology and pathology.[1][3] This technical guide provides a comprehensive overview of SR-3677, including its mechanism of action, pharmacological data, detailed experimental protocols, and its application in diverse research areas such as cancer, neurodegeneration, and cell biology.

Core Mechanism of Action: Selective Inhibition of the Rho/ROCK Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of various cellular activities, primarily translating extracellular signals into changes in the actin cytoskeleton.[4] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4]

1.1. The Rho/ROCK Signaling Cascade

The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly controlled by:

-

Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[4]

-

GTPase-activating proteins (GAPs): Enhance RhoA's intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.[4]

-

Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol.[4]

Active, GTP-bound RhoA translocates to the plasma membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[4] While sharing a high degree of homology, these isoforms have both overlapping and distinct cellular functions.[4] Activated ROCK phosphorylates a host of substrates, leading to:

-

Increased Actomyosin (B1167339) Contractility: ROCK directly phosphorylates the Myosin Light Chain (MLC) and phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[4] Phosphorylating MYPT1 inhibits Myosin Light Chain Phosphatase (MLCP), preventing the dephosphorylation of MLC and thus sustaining a contractile state.[4]

-

Actin Filament Stabilization: ROCK activates LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[4] This results in the accumulation and stabilization of actin filaments.[4]

1.2. SR-3677's Point of Intervention

SR-3677 functions as an ATP-competitive inhibitor of ROCK1 and ROCK2, with a significantly higher potency for ROCK2.[3] Its primary mechanism involves binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream targets.[2] This selective inhibition effectively disrupts the signaling cascade, leading to a reduction in actomyosin contractility and changes in cytoskeletal dynamics.[2] The high potency of SR-3677 is attributed to the hydrophobic interaction between its benzodioxane phenyl ring and the hydrophobic surface of the kinase pocket.[1][5]

Pharmacological and Physicochemical Profile

The utility of SR-3677 in basic research is underscored by its well-defined pharmacological and physicochemical properties.

| Parameter | Value | Reference(s) |

| Primary Target | ROCK2 | [1][6] |

| IC₅₀ (ROCK2) | ~3 nM | [1][3][5][7] |

| Secondary Target | ROCK1 | [6][7] |

| IC₅₀ (ROCK1) | 56 nM | [1][3][5][7] |

| Kinase Selectivity | 1.4% off-target hit rate against 353 kinases. | [1][5] |

| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | |

| Molecular Weight | 481.37 g/mol (dihydrochloride salt) | |

| Solubility | Soluble to 100 mM in Water and DMSO. | [8] |

| Storage (Powder) | -20°C for 3 years. | [6] |

| Storage (In Solvent) | -80°C for 2 years. | [6] |

Key Research Applications

SR-3677's selectivity makes it a valuable tool for dissecting the specific functions of ROCK2 in various biological contexts.

-

Cancer Research: The Rho/ROCK pathway is frequently hyperactivated in various cancers, promoting tumor cell proliferation, invasion, and metastasis.[9][10] SR-3677 can be used to investigate the specific contribution of ROCK2 to these malignant phenotypes.[11] Studies have used SR-3677 to demonstrate dose-dependent synthetic lethality in BRCA2-deficient cell lines, highlighting a potential therapeutic strategy.[12]

-

Neurodegenerative Disorders: Recent evidence links ROCK inhibition to the enhancement of mitophagy, a cellular process that clears damaged mitochondria and is implicated in diseases like Parkinson's. SR-3677 has been shown to promote the recruitment of Parkin to damaged mitochondria, a key step in initiating mitophagy.[2][8][13] In Drosophila models of Parkinson's, SR-3677 improved survival and locomotor ability.[8]

-

Ocular and Cardiovascular Research: As a potent ROCK inhibitor, SR-3677 has been shown to be effective in increasing aqueous humor outflow in ex vivo porcine eye models, a key mechanism for reducing intraocular pressure in glaucoma.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing SR-3677. These protocols are based on established methods in the literature.

4.1. In Vitro Kinase Inhibition Assay (to determine IC₅₀)

This assay quantifies the concentration of SR-3677 required to inhibit 50% of ROCK1 or ROCK2 activity.

-

Objective: To determine the IC₅₀ of SR-3677 against ROCK1 and ROCK2.[2]

-

Methodology:

-

Assay System: Utilize a commercially available STK2 kinase system (e.g., from Cisbio).[1][2]

-

Reaction Preparation: In a suitable microplate, add 5 µL of a reaction mixture containing 1 µM STK2 substrate and ATP in STK buffer. The ATP concentration should be optimized for each kinase (e.g., 20 µM for ROCK2; 4 µM for ROCK1).[1][2]

-

Compound Addition: Dispense 20 nL of SR-3677 across a range of concentrations into the wells.[1][2]

-

Reaction Initiation: Start the reaction by adding 5 µL of kinase solution (e.g., 0.5 nM ROCK2 or 2.5 nM ROCK1) in STK buffer.[1][2]

-

Incubation: Incubate the plate for 4 hours at room temperature.[1][2]

-

Detection: Stop the reaction by adding 10 µL of detection buffer containing 1x antibody and 62.5 nM Streptavidin-XL665.[1] Read the plate according to the assay manufacturer's instructions.

-

4.2. Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)

This assay assesses the downstream inhibitory effect of SR-3677 in a cellular context by measuring the phosphorylation of a key ROCK substrate.

-

Objective: To quantify the inhibition of ROCK activity in cells by measuring p-MLC2 levels.

-

Methodology:

-

Cell Culture and Treatment: Seed cells of interest (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of SR-3677 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., water or DMSO) for a predetermined time (e.g., 2-24 hours).[6]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[6]

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[6]

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-MLC2 (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in p-MLC2 levels.[6]

-

4.3. Parkin Recruitment Assay (Immunofluorescence)

This assay visualizes the effect of SR-3677 on the translocation of Parkin to damaged mitochondria, a key event in mitophagy.[2]

-

Objective: To assess if SR-3677 promotes the recruitment of Parkin to depolarized mitochondria.[2]

-

Methodology:

-

Cell Culture: Seed HeLa or SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[2][8]

-

Compound Treatment: Pre-treat the cells with an effective concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2-17 hours.[2][8]

-

Mitochondrial Depolarization: Induce mitochondrial damage by adding a mitochondrial uncoupler such as 10 µM CCCP for 1-2 hours.[2][8]

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[8]

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the colocalization of YFP-Parkin with the mitochondrial stain to determine the extent of Parkin recruitment.

-

Conclusion

SR-3677 dihydrochloride (B599025) is a highly potent and selective ROCK2 inhibitor that serves as an invaluable tool for basic research. Its well-characterized mechanism of action and pharmacological profile allow for precise dissection of ROCK2-mediated signaling pathways. The applications of SR-3677 span multiple fields, from elucidating the role of the cytoskeleton in cancer metastasis to exploring novel therapeutic avenues for neurodegenerative diseases. The detailed protocols provided herein offer a robust framework for researchers to effectively integrate SR-3677 into their experimental designs, facilitating new discoveries in the complex arena of cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. SR-3677 | 1072959-67-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]

- 13. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, including glaucoma, cardiovascular disease, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies and publications on SR-3677 dihydrochloride, including its synthesis, mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of SR-3677.

Table 1: In Vitro Kinase Inhibitory Activity of SR-3677 [1][2]

| Kinase | IC50 (nM) |

| ROCK1 | 56 ± 12 |

| ROCK2 | 3.2 ± 2.3 |

Table 2: Selectivity Profile of SR-3677 [1]

| Kinase/Enzyme Panel | Number Tested | Hit Rate at 3 µM (>50% inhibition) |

| Kinases | 353 | 1.4% (5 kinases) |

| Non-kinase Enzymes and Receptors | 70 | 4.3% (3 targets) |

The five off-target kinases inhibited by more than 50% at 3 µM were Akt3, Clk1, Clk2, Clk4, and Lats2.[3]

Table 3: Cellular and Ex Vivo Activity of SR-3677 [1][2]

| Assay | Endpoint | Activity |